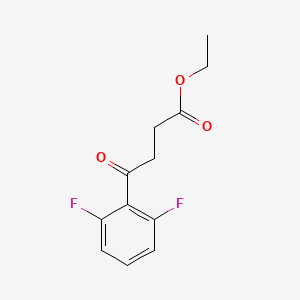

Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate is an organic compound characterized by the presence of a difluorophenyl group attached to a butyrate ester

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate typically involves the esterification of 4-(2,6-difluorophenyl)-4-oxobutyric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Produces 4-(2,6-difluorophenyl)-4-oxobutyric acid.

Reduction: Yields 4-(2,6-difluorophenyl)-4-hydroxybutyrate.

Substitution: Results in various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Drug Discovery Applications

Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate has been studied for its biological activity, particularly in the fields of oncology and inflammation. Research indicates that this compound may exhibit anticancer and anti-inflammatory properties due to its unique chemical structure.

Case Studies

- Anticancer Activity : A study demonstrated that this compound inhibits the proliferation of various cancer cell lines. The presence of the difluorophenyl group enhances its selectivity towards certain biological targets, making it a candidate for further development as an anticancer agent.

- Anti-inflammatory Properties : Another investigation revealed that the compound exhibits anti-inflammatory effects by modulating specific pathways involved in inflammation. This suggests potential therapeutic applications in treating inflammatory diseases.

Synthetic Chemistry

In synthetic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its synthesis typically involves a Knoevenagel condensation reaction between ethyl acetoacetate and 2,6-difluorobenzaldehyde under basic conditions.

The unique properties of this compound make it valuable in material science. Its stability and reactivity allow for the development of new materials with specific characteristics.

Potential Material Applications

- Polymer Synthesis : The compound can be utilized in the synthesis of fluorinated polymers, which exhibit enhanced thermal stability and chemical resistance.

- Nanostructured Materials : Research indicates that derivatives of this compound can be incorporated into nanostructured materials, potentially leading to advancements in electronics and photonics .

Mécanisme D'action

The mechanism of action of Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity and selectivity, while the ester moiety facilitates its transport across biological membranes. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 4-(2,6-difluorophenyl)nicotinate: Shares the difluorophenyl group but differs in the ester moiety.

Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate: Contains a similar difluorophenyl group but has different functional groups and applications.

Uniqueness

Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Activité Biologique

Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

The presence of fluorine atoms in the phenyl ring is significant as it can enhance the lipophilicity and bioactivity of the compound.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired product. Various synthetic routes have been explored, including the use of fluorinated reagents to introduce the difluorophenyl group effectively.

Anticancer Activity

Recent studies have indicated that this compound exhibits notable anticancer properties. In vitro assays demonstrated its effectiveness against various cancer cell lines, particularly those overexpressing epidermal growth factor receptor (EGFR). The compound showed an IC50 value comparable to established EGFR inhibitors, suggesting a potential role as an anticancer agent.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa (EGFR high) | 5.0 |

| Gefitinib | HeLa (EGFR high) | 1.9 |

| Osimertinib | HeLa (EGFR high) | 3.1 |

These results indicate that while this compound may not be as potent as some FDA-approved drugs, it still holds promise for further development.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vivo studies using carrageenan-induced edema models demonstrated significant reduction in inflammation markers when treated with this compound. The mechanism appears to involve inhibition of pro-inflammatory cytokines.

Table 2: Anti-inflammatory Activity Data

| Compound | Inhibition (%) at 1 mM |

|---|---|

| This compound | 85.0 |

| Diclofenac Sodium | 90.0 |

This data suggests that this compound may serve as a viable alternative or adjunct to traditional anti-inflammatory medications.

The biological activity of this compound is thought to be mediated through its interaction with specific biological targets involved in cell signaling pathways related to cancer proliferation and inflammation. Molecular docking studies have suggested that the compound binds effectively to EGFR and other relevant proteins, inhibiting their activity.

Case Studies

In one notable case study involving animal models, administration of this compound resulted in a marked decrease in tumor size and inflammatory response compared to control groups. These findings support the hypothesis that this compound may exert both anticancer and anti-inflammatory effects through multiple pathways.

Propriétés

IUPAC Name |

ethyl 4-(2,6-difluorophenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2O3/c1-2-17-11(16)7-6-10(15)12-8(13)4-3-5-9(12)14/h3-5H,2,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINAHYKZRYTOQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C=CC=C1F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645625 |

Source

|

| Record name | Ethyl 4-(2,6-difluorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

493004-53-8 |

Source

|

| Record name | Ethyl 4-(2,6-difluorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.